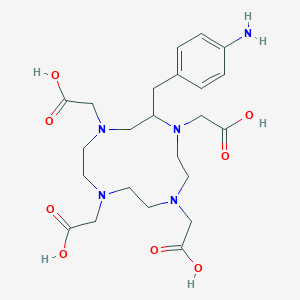

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid

Vue d'ensemble

Description

“2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid” is a complex organic compound. It’s a derivative of 4-Aminobenzyl alcohol, which is used as a starting material to synthesize other organic compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. A simplified synthesis of a similar bifunctional chelating agent has been described in a study . The process involves the reaction of a bisbromoamide with a p-nitrobenzyl ethylenediamine followed by reduction of the cyclic diamide .Molecular Structure Analysis

The molecular structure of this compound is complex. It’s related to 4-Aminobenzyl alcohol, which has been studied using X-ray crystallography . The structure shows a “herringbone” pattern with stacks of hydrogen-bonded molecules when viewed down the b-axis .Applications De Recherche Scientifique

Medical Imaging and Diagnostic Applications

The compound 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid , also known as a bifunctional chelating agent (BFCA), is used in medical imaging techniques such as MRI, SPECT, and PET. BFCAs are critical for binding radioactive metals used in diagnostic imaging to target molecules like antibodies or peptides. This allows for the visualization of biological processes at the molecular level .

Cancer Treatment and Radioimmunotherapy

In cancer treatment, this compound is utilized as a chelating agent to bind radionuclides to monoclonal antibodies (mAbs), which are then directed towards tumor-associated antigens (TAAs). This technique, known as radioimmunotherapy (RIT), aims to deliver a targeted radiation dose to cancer cells while minimizing exposure to normal tissues. The therapeutic indices (TIs) of RIT are crucial for maximizing safety and effectiveness in tumor treatment .

Nanoparticle-Mediated Diagnosis and Treatment

Recent advances have seen the use of this compound in nanoparticle-mediated diagnosis and treatment. For example, a chelator derivative was squalenoylated and used with positron emission tomography (PET) imaging to study the in vivo therapeutic potential of nanoparticles based on this compound .

Mécanisme D'action

Target of Action

The primary targets of 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid are metal ions . This compound is a bifunctional chelating agent (BCA) that binds strongly with radio-metals like Indium-111, Gallium-67, Yttrium-90, and Samarium-153 . These metal ions are often attached to antibodies for medical applications such as radioimmunotherapy, tumor imaging, or immunoscintigraphy .

Mode of Action

The compound interacts with its targets (metal ions) by forming highly stable complexes under physiological conditions . This stability is crucial as it prevents significant release of metals, thereby ensuring the effectiveness of the medical applications .

Pharmacokinetics

The stability of the compound under physiological conditions suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific application. For instance, in radioimmunotherapy, the compound helps deliver radio-metals to cancer cells, enabling targeted radiation therapy . In imaging applications, the compound can help enhance the contrast of images .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH and temperature of the physiological environment can affect the stability of the compound and its complexes with metal ions . Additionally, the presence of other ions or compounds in the environment could potentially interfere with the compound’s ability to bind with its target metal ions.

Propriétés

IUPAC Name |

2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYDUAGNNSZVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451972 | |

| Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | |

CAS RN |

181065-46-3 | |

| Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

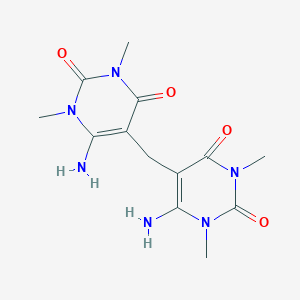

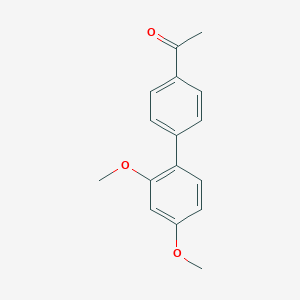

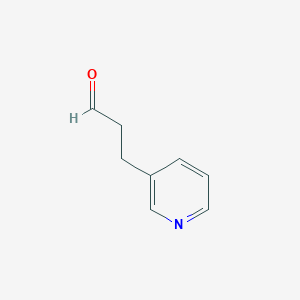

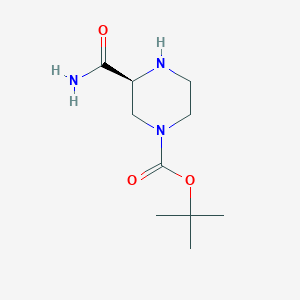

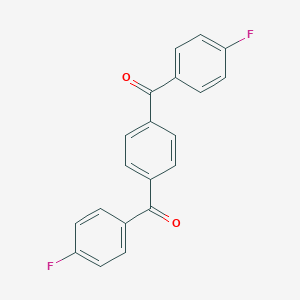

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)

![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)

![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)